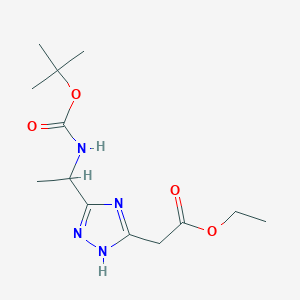

Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate

Description

Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate is a triazole-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine group. Its molecular formula is C8H14N4O2, with a molecular weight of 198.22 g/mol . The Boc group enhances stability during synthesis, preventing undesired reactions at the amine site. Key physicochemical properties include:

- XLogP3-AA: -0.5 (indicating moderate hydrophilicity)

- Hydrogen bond donors/acceptors: 2 and 5, respectively

- Topological polar surface area: 93.9 Ų .

This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in peptide synthesis or protease inhibitor development.

Properties

IUPAC Name |

ethyl 2-[3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-1,2,4-triazol-5-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4/c1-6-20-10(18)7-9-15-11(17-16-9)8(2)14-12(19)21-13(3,4)5/h8H,6-7H2,1-5H3,(H,14,19)(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQGRKRRJVZTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NN1)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Introduction of the Ethyl Ester Group: This step involves esterification, where the carboxylic acid group is converted into an ethyl ester using ethanol and an acid catalyst.

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide to form the tert-butoxycarbonyl-protected amine.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key step for further functionalization.

| Conditions | Reagents | Outcome |

|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous acid, reflux | Carboxylic acid formation |

| Basic (NaOH, KOH) | Hydroxide in aqueous/organic solvent | Sodium/potassium carboxylate intermediate |

This reaction is pivotal for converting the ester into bioactive carboxylate derivatives for drug development.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to unmask the primary amine:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Conditions : Room temperature or mild heating (25–40°C).

-

Product : Free amine (-NH₂), enabling subsequent alkylation, acylation, or coupling reactions.

Amide Bond Formation

The deprotected amine participates in amide coupling using carbodiimide-based reagents:

| Coupling Agents | Additives | Solvent |

|---|---|---|

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMF, THF, or DCM |

This forms stable amide bonds with carboxylic acids, expanding the compound’s utility in peptide-mimetic drug design.

Triazole Ring Modifications

The 1,2,4-triazole core undergoes regioselective reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of bases (K₂CO₃).

-

Site : N1 or N2 positions, depending on steric and electronic factors.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Conditions : Aqueous Na₂CO₃, 80–100°C.

Structural and Mechanistic Insights

-

Hydrogen bonding : The triazole nitrogen atoms participate in H-bonding with biological targets, enhancing binding affinity .

-

Steric effects : The Boc group temporarily shields reactive amines during multistep syntheses.

This compound’s versatility in hydrolysis, coupling, and heterocyclic modifications underscores its value in synthetic and medicinal chemistry. Further studies optimizing reaction yields and exploring novel catalytic systems could expand its applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate has been investigated for its ability to inhibit cancer cell proliferation. Studies using the MTT assay demonstrated that this compound can effectively reduce the viability of various cancer cell lines, including breast and prostate cancer cells .

Mechanism of Action

The anticancer activity is believed to stem from its interaction with DNA and proteins within the cancer cells. Molecular docking studies have shown that the compound binds effectively to the active sites of target enzymes involved in cell proliferation and survival pathways .

Antimicrobial Properties

Bacterial Inhibition

this compound has also been evaluated for its antibacterial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Synergistic Effects

The compound may exhibit synergistic effects when used in combination with other antimicrobial agents. This characteristic could enhance its efficacy and reduce the likelihood of resistance development among pathogenic bacteria .

Agricultural Applications

Fungicidal Activity

Triazole derivatives are known for their fungicidal properties. This compound has been tested for its ability to inhibit fungal growth in agricultural settings. Its application could provide an effective means of controlling fungal pathogens that threaten crop yields .

Plant Growth Regulation

There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence various physiological processes in plants, enhancing growth and stress resistance under adverse conditions .

Material Science

Polymer Chemistry

this compound can serve as a building block in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices may lead to materials with enhanced thermal stability and mechanical strength .

Nanocomposites Development

The compound's unique chemical structure allows for its use in developing nanocomposites with improved electrical and optical properties. These materials could find applications in electronics and photonics .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the tert-butoxycarbonyl-protected amine can undergo deprotection to reveal a reactive amine group. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituents, physicochemical properties, and biological relevance.

Table 1: Structural and Elemental Comparison

*Calculated based on molecular formula.

Key Observations :

Substituent Effects: The Boc group in the target compound provides steric protection for the amine, enhancing stability during synthetic steps . In contrast, compounds like 9a–9d () feature electron-withdrawing groups (e.g., trifluoromethyl, nitrobenzylidene), which increase electrophilicity and reactivity in nucleophilic substitutions .

Physicochemical Properties: The target compound’s XLogP3-AA (-0.5) suggests moderate hydrophilicity, ideal for aqueous-phase reactions. By comparison, trifluoromethyl-substituted analogs (e.g., 9b in ) are more lipophilic, favoring lipid-rich environments .

Biological Relevance: Derivatives with hydrazono moieties (e.g., 9c in ) have demonstrated antimicrobial activity, likely due to their ability to chelate metal ions in bacterial enzymes . Thiadiazole-containing analogs () are explored for anticancer applications, leveraging their ability to disrupt DNA synthesis .

Biological Activity

Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C13H22N4O4

- Molar Mass : 298.338 g/mol

- Structure : The compound features a triazole ring which is known for its role in various biological activities.

The biological activity of this compound primarily involves its interaction with specific biological targets. Triazole derivatives have been shown to exhibit a wide range of pharmacological effects, including:

- Antimicrobial Activity : Compounds containing triazole rings are often evaluated for their ability to inhibit the growth of bacteria and fungi.

- Anticancer Properties : The compound may interfere with cellular pathways involved in cancer cell proliferation and survival. For instance, triazole derivatives have been reported to inhibit specific kinases that are crucial for cancer cell viability.

Antimicrobial Activity

Research indicates that triazole compounds can effectively inhibit the growth of various pathogens. For example, a study demonstrated that triazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess the effectiveness of these compounds.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Triazole Derivative A | 16 | S. aureus |

| Triazole Derivative B | 8 | C. albicans |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study assessed its effects on MDA-MB-231 (a triple-negative breast cancer cell line), revealing an IC50 value of approximately 0.126 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.126 | Induction of apoptosis via caspase activation |

| Non-cancer MCF10A | >2 | Minimal effect on normal cells |

Case Study 1: Inhibition of Cancer Cell Proliferation

In a controlled laboratory setting, researchers treated MDA-MB-231 cells with varying concentrations of this compound over a period of 72 hours. The results indicated a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy Against Fungal Infections

Another study evaluated the antifungal properties of the compound against Candida species. The results showed significant inhibition at concentrations as low as 32 µg/mL, suggesting its potential use in treating fungal infections.

Q & A

Basic Synthesis

Q: What is the standard synthetic route for Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate, and what reaction conditions are critical? A: The compound is synthesized via alkylation of a 1,2,4-triazole precursor. A common method involves reacting 5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in an alkaline medium (e.g., NaOH/ethanol) under reflux for 6–10 hours . Equimolar ratios and controlled pH (~10–12) are critical to minimize hydrolysis of the Boc group. Post-reaction, purification via recrystallization from ethanol yields the target compound as a crystalline solid (typical yield: 70–85%) .

Advanced Synthesis Optimization

Q: How can competing side reactions during triazole alkylation be mitigated to improve yield? A: Competing oxidation or over-alkylation can be minimized by:

- Using a sodium ethoxide medium to enhance nucleophilicity of the triazole thiol .

- Maintaining temperatures below 80°C to prevent Boc-group degradation .

- Employing a stoichiometric excess (1.2–1.5 equiv) of ethyl chloroacetate to drive the reaction to completion .

Post-synthetic HPLC-DAD analysis (C18 column, acetonitrile/water mobile phase, 254 nm detection) confirms purity and identifies side products .

Basic Characterization

Q: Which spectroscopic techniques are essential for structural confirmation, and what key data should be observed? A:

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and 1680–1650 cm⁻¹ (Boc carbamate C=O) confirm functional groups .

- ¹H NMR: Signals at δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 1.4 ppm (Boc tert-butyl) are diagnostic .

- Elemental Analysis: Matches calculated values for C, H, N (e.g., C₁₃H₂₁N₅O₄ requires C 48.29%, H 6.55%, N 21.66%) .

Advanced Spectral Discrepancy Resolution

Q: How can unexpected NMR shifts in the triazole ring or ester group be resolved? A: Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

- Comparing experimental shifts with computed spectra (DFT methods) .

- Using 2D NMR (COSY, HSQC) to assign ambiguous proton environments .

- Referencing analogs (e.g., ethyl 2-((5-(2,4-dimethoxyphenyl)-4H-triazol-3-yl)thio)acetate) to identify substituent-induced shifts .

Biological Activity Evaluation

Q: What in vitro models are suitable for assessing neuroprotective potential? A: Based on structural analogs (e.g., ethyl 2-((4-amino-5-pyridin-4-yl-4H-triazol-3-yl)thio)acetate), recommended models include:

- Oxidative Stress Assays: SH-SY5Y neuronal cells treated with H₂O₂, measuring viability via MTT .

- Glutamate Excitotoxicity Models: Primary cortical neurons exposed to glutamate, with caspase-3 activity as an apoptosis marker .

Addressing Contradictory Antimicrobial Data

Q: How can conflicting antimicrobial results between this compound and analogs be resolved? A: Variations in methoxy or phenyl substituents significantly alter activity . Systematic approaches include:

- SAR Studies: Synthesizing derivatives with controlled substituent changes (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy groups) .

- Microbial Strain Panels: Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI protocols .

Safety and Handling

Q: What safety protocols are critical during laboratory handling? A:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of fine particulates .

- Waste Disposal: Collect organic waste in sealed containers for incineration .

Advanced Analytical Method Development

Q: What HPLC-DAD parameters ensure accurate quantification in complex mixtures? A: Optimal conditions derived from triazole analogs :

- Column: C18 (250 × 4.6 mm, 5 µm).

- Mobile Phase: Gradient of acetonitrile (20% → 60%) and 0.1% formic acid in water over 20 min.

- Detection: 220 nm (Boc group) and 254 nm (triazole π-π* transitions).

- Validation: Linearity (R² > 0.995), LOD (0.1 µg/mL), and recovery (98–102%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.